
3-Chloro-2-(2-chlorophenoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(2-chlorophenoxy)phenol is an organic compound that belongs to the class of chlorophenols. Chlorophenols are a group of chemicals where chlorine atoms are bonded to a phenol molecule. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2-chlorophenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-chlorophenol with 3-chlorophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-(2-chlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and bromine for bromination are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenols.
Substitution: Nitro and bromo derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-(2-chlorophenoxy)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its antimicrobial properties and its effects on various microorganisms.
Medicine: Investigated for potential use in antiseptics and disinfectants.
Industry: Used in the formulation of biocides and preservatives.
Wirkmechanismus
The antimicrobial action of 3-Chloro-2-(2-chlorophenoxy)phenol is primarily due to its ability to disrupt the cell membranes of microorganisms. It binds to and inhibits the function of enzymes involved in fatty acid synthesis, leading to cell death . The compound targets bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is crucial for bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triclosan: Another chlorinated phenol with similar antimicrobial properties.
2,4-Dichlorophenol: A related compound with two chlorine atoms on the phenol ring.
4-Chloro-3-methylphenol: Another chlorinated phenol used in disinfectants.
Uniqueness
3-Chloro-2-(2-chlorophenoxy)phenol is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties, enhancing its ability to interact with microbial cell membranes. This makes it particularly effective as an antimicrobial agent compared to other similar compounds .
Eigenschaften
CAS-Nummer |
99631-42-2 |
|---|---|
Molekularformel |
C12H8Cl2O2 |
Molekulargewicht |
255.09 g/mol |
IUPAC-Name |
3-chloro-2-(2-chlorophenoxy)phenol |
InChI |
InChI=1S/C12H8Cl2O2/c13-8-4-1-2-7-11(8)16-12-9(14)5-3-6-10(12)15/h1-7,15H |
InChI-Schlüssel |
GLVIXOFIAJILCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=C2Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


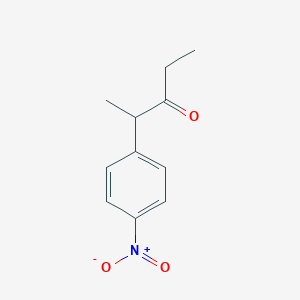
![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)

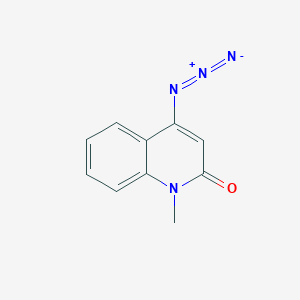

![2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide](/img/structure/B14326177.png)
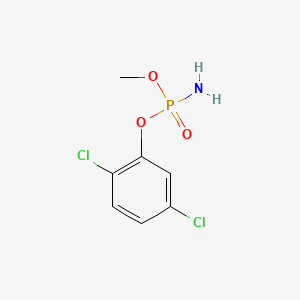
![3-Chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione](/img/structure/B14326187.png)
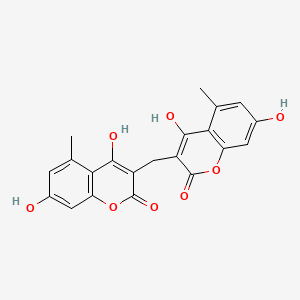
![N,N'-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine)](/img/structure/B14326191.png)
silanol](/img/structure/B14326192.png)
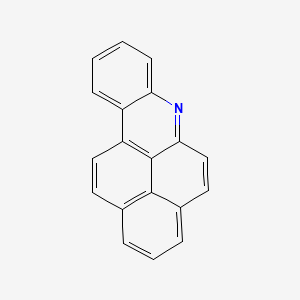
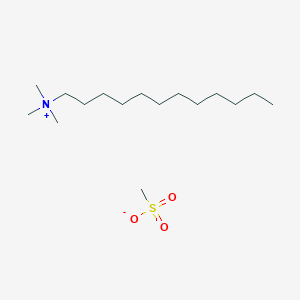
![3-(2-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B14326205.png)
